molecular formula C16H18N6OS B2839652 N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034324-39-3

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No. B2839652
CAS RN: 2034324-39-3
M. Wt: 342.42
InChI Key: CYRQEEBITYPPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide” is a compound that has been studied for its potential neuroprotective effects . It is based on a 5-(4-pyridinyl)-1,2,4-triazole scaffold .


Synthesis Analysis

The synthesis of related compounds involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cycloaddition and condensation . Alkynyl heterocycles have also been shown to be effective dipolarophiles for pyridine N-imine .

Scientific Research Applications

Synthesis and Bioactivity

Heterocyclic Synthesis : The synthesis of various heterocycles, including triazolo[4,3-b]pyridazine derivatives, has been explored due to their significant insecticidal, antimicrobial, and potential anticancer activities. These compounds are synthesized using different precursors and methods, aiming to investigate their biological efficacy against various pests and pathogens. The structural versatility of these molecules allows for the exploration of their interaction with biological targets, providing a foundation for the development of new therapeutic agents (Fadda et al., 2017; Sato et al., 1980).

Anticancer and Antiproliferative Activities : Compounds with the triazolo[4,3-b]pyridazine core have shown remarkable anticancer effects. Their modification by introducing different moieties, such as alkylurea, has been studied to enhance their antiproliferative activities against various cancer cell lines, highlighting their potential as anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).

In Vitro Screening for Bioactivity : Novel synthetic pathways have led to the creation of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from specific heterocyclic precursors. These compounds have been subjected to in silico molecular docking screenings and in vitro antimicrobial and antioxidant activity assays, demonstrating their potential as bioactive molecules (E. M. Flefel et al., 2018).

Mechanism of Action

The compound has been shown to have neuroprotective effects, potentially through the inhibition of alpha-synuclein (α-syn) aggregation . α-syn is a protein that forms aggregates leading to neurotoxicity and neurodegeneration in Parkinson’s disease .

Future Directions

The compound has shown promise as a neuroprotective agent, particularly in the context of Parkinson’s disease . Future research could further explore its potential therapeutic applications and optimize its properties for in vivo efficacy .

properties

IUPAC Name

N-[(6-pyrrolidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c23-16(9-12-5-8-24-11-12)17-10-15-19-18-13-3-4-14(20-22(13)15)21-6-1-2-7-21/h3-5,8,11H,1-2,6-7,9-10H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYRQEEBITYPPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3CNC(=O)CC4=CSC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.